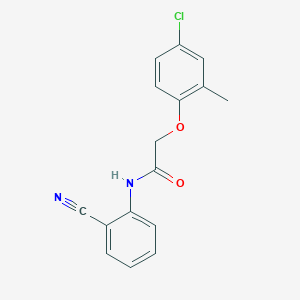
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis, and its activation has been associated with various physiological and pathological processes, including metabolism, inflammation, and cancer.
Mécanisme D'action
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide activates AMPK by binding to its γ-subunit, leading to conformational changes that increase its activity. AMPK activation results in the inhibition of anabolic pathways and the stimulation of catabolic pathways, leading to increased energy production and decreased energy consumption. AMPK activation also leads to the phosphorylation of various downstream targets involved in metabolism, inflammation, and cancer.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide has been shown to have various biochemical and physiological effects in different cell types and disease models. In skeletal muscle cells, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide increases glucose uptake and insulin sensitivity by activating AMPK and promoting GLUT4 translocation to the plasma membrane. In macrophages, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide reduces inflammation by inhibiting NF-κB signaling and promoting M2 polarization. In cancer cells, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide inhibits proliferation and migration by activating AMPK and inhibiting mTOR signaling.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide has several advantages as a research tool, including its specificity for AMPK activation, its rapid onset and reversible action, and its ability to penetrate cell membranes. However, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide also has some limitations, including its potential off-target effects, its dependence on intact AMPK signaling pathways, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide and AMPK activation. One direction is to investigate the potential therapeutic effects of 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide in various disease models, including diabetes, obesity, cancer, and neurodegenerative diseases. Another direction is to identify the downstream targets of AMPK activation and their roles in different cellular processes. Additionally, the development of more potent and selective AMPK activators may provide new opportunities for the treatment of various diseases.
Méthodes De Synthèse
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide can be synthesized by a multistep process starting from 4-chloro-2-methylphenol. The first step involves the conversion of 4-chloro-2-methylphenol to 4-chloro-2-methylphenol ether, which is then reacted with 2-cyanophenylacetic acid to form the desired product, 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide has been widely used as a research tool to study the role of AMPK activation in various physiological and pathological processes. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce inflammation in macrophages, and inhibit cancer cell proliferation and migration. 2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide has also been used to investigate the potential therapeutic effects of AMPK activation in various disease models, including diabetes, obesity, cancer, and neurodegenerative diseases.
Propriétés
Nom du produit |
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide |
|---|---|
Formule moléculaire |
C16H13ClN2O2 |
Poids moléculaire |
300.74 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)-N-(2-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H13ClN2O2/c1-11-8-13(17)6-7-15(11)21-10-16(20)19-14-5-3-2-4-12(14)9-18/h2-8H,10H2,1H3,(H,19,20) |
Clé InChI |
SJHDBSWGLKMWKV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C#N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=CC=C2C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(morpholin-4-ylcarbonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B267613.png)
![N-[2-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267614.png)


![N-cyclohexyl-N'-[2-(2-ethoxyethoxy)phenyl]urea](/img/structure/B267617.png)
![N-[2-(allyloxy)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B267618.png)
![N-[2-(aminocarbonyl)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267619.png)

![N-{2-[(2-methyl-2-propenyl)oxy]phenyl}isonicotinamide](/img/structure/B267624.png)
![2-[(2-methylprop-2-en-1-yl)oxy]-N-(2-phenylethyl)benzamide](/img/structure/B267625.png)
![N-allyl-2-{[2-(2-chlorophenoxy)propanoyl]amino}benzamide](/img/structure/B267627.png)
![3-butoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267630.png)
![3-propoxy-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B267631.png)
![N-[4-(2-ethoxyethoxy)phenyl]-N'-phenylurea](/img/structure/B267634.png)